molecular formula C9H14O3 B14665193 Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate CAS No. 38692-38-5

Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B14665193
CAS No.: 38692-38-5
M. Wt: 170.21 g/mol
InChI Key: ZFZXRNVTYVRULM-RNFRBKRXSA-N
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Description

Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with a unique structure characterized by a cyclopropane ring substituted with a formyl group and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of ethyl diazoacetate with a suitable alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent formylation and esterification steps are carried out under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways and influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel compounds with unique properties .

Properties

CAS No.

38692-38-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl (1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-4-12-8(11)7-6(5-10)9(7,2)3/h5-7H,4H2,1-3H3/t6-,7-/m1/s1

InChI Key

ZFZXRNVTYVRULM-RNFRBKRXSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](C1(C)C)C=O

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=O

Origin of Product

United States

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